N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in peptide synthesis due to its efficiency and stability.
Mechanism of Action
Target of Action
Similar compounds are known to target carboxylic acids, particularly for amide synthesis .
Mode of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide interacts with its targets through a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of carboxylic acid derivatives. The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a common pathway .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of carboxylic acid derivatives. These derivatives can have various biological effects depending on the specific derivative formed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of amines, alcohols, or other nucleophiles in the environment can affect the compound’s reactivity . Additionally, the pH of the environment can influence the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction typically occurs in tetrahydrofuran (THF) and results in the formation of the quaternary ammonium chloride salt of the compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in THF with the presence of N-methylmorpholine.
Esterification Reactions: Conducted in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol.
Major Products
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis.
Biology: Facilitates the synthesis of biologically active molecules.
Industry: Used in the production of various chemical intermediates and final products.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar coupling reactions.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in peptide synthesis.
Triafamone: A triazine derivative with applications in herbicide formulations.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide is unique due to its high efficiency and stability in coupling reactions. Its ability to form stable intermediates makes it a preferred choice in peptide synthesis and other applications requiring precise chemical transformations.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S2/c1-17-9-12-7(13-10(14-9)18-2)6-11-20(15,16)8-4-3-5-19-8/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSSBIEVLGXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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